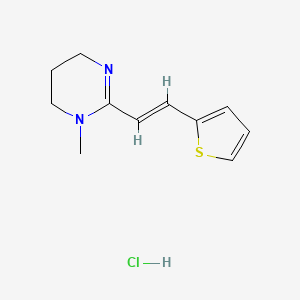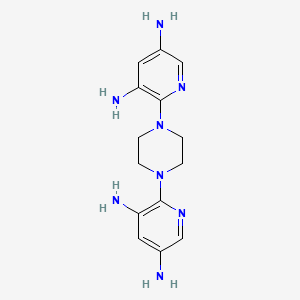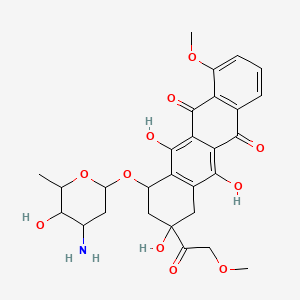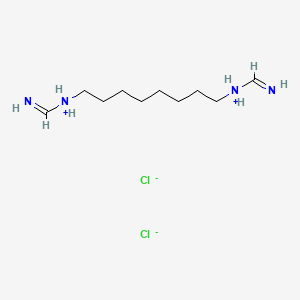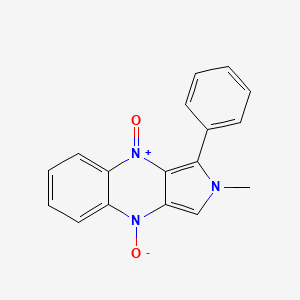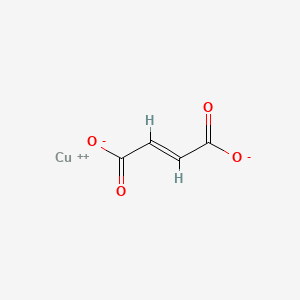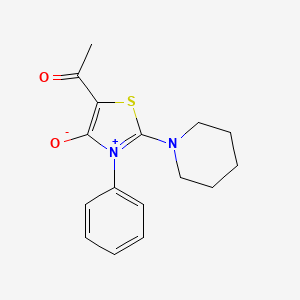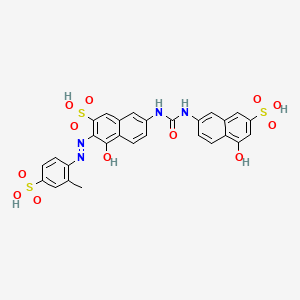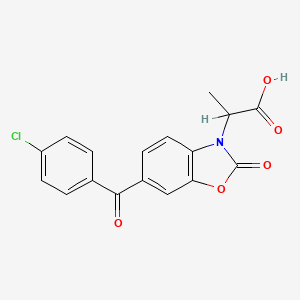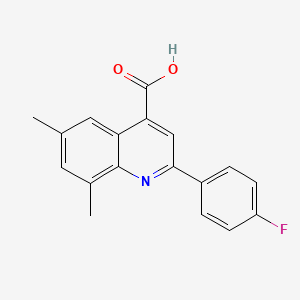![molecular formula C15H10N2OS B12798743 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one CAS No. 84038-90-4](/img/structure/B12798743.png)
14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-methyl-11-thia-13,17-diazatetracyclo[87002,7012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one is a complex organic compound with a unique tetracyclic structure This compound is characterized by its multiple rings and the presence of sulfur and nitrogen atoms within its framework
Preparation Methods
The synthesis of 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, where smaller precursor molecules are combined to form the complex tetracyclic structure. These reactions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets. In industry, it may be used as a precursor for the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one stands out due to its unique tetracyclic structure and the presence of sulfur and nitrogen atoms. Similar compounds may include other tetracyclic molecules with different substituents or ring structures. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
84038-90-4 |
|---|---|
Molecular Formula |
C15H10N2OS |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one |
InChI |
InChI=1S/C15H10N2OS/c1-9-8-13(18)17-14-11-5-3-2-4-10(11)6-7-12(14)19-15(17)16-9/h2-8H,1H3 |
InChI Key |
AQRZJIMEWOWVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=C(C=CC4=CC=CC=C43)SC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


